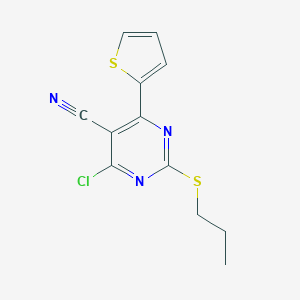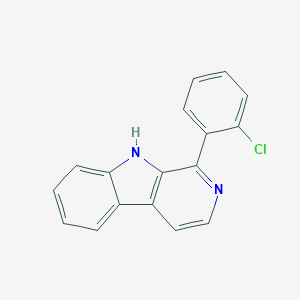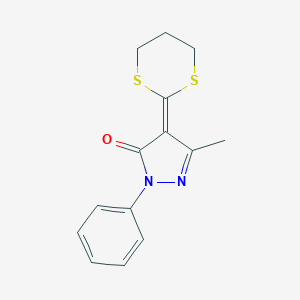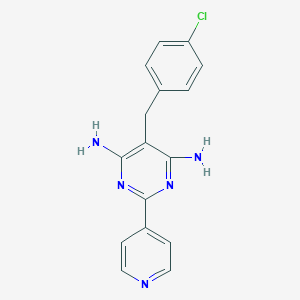
4-Chloro-2-propylsulfanyl-6-(2-thienyl)pyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-propylsulfanyl-6-(2-thienyl)pyrimidine-5-carbonitrile is a chemical compound that belongs to the pyrimidine family. It has been extensively studied for its potential use in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-propylsulfanyl-6-(2-thienyl)pyrimidine-5-carbonitrile is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of various kinases, which are involved in cell signaling pathways. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation.
Biochemical and Physiological Effects:
4-Chloro-2-propylsulfanyl-6-(2-thienyl)pyrimidine-5-carbonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to reduce inflammation by inhibiting the activity of COX-2. Additionally, it has been shown to have antimicrobial properties, inhibiting the growth of various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Chloro-2-propylsulfanyl-6-(2-thienyl)pyrimidine-5-carbonitrile in lab experiments is its unique properties. It has been shown to have antitumor, anti-inflammatory, and antimicrobial properties, making it a versatile compound for scientific research. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects in certain cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-Chloro-2-propylsulfanyl-6-(2-thienyl)pyrimidine-5-carbonitrile. One area of research is the development of new derivatives of this compound with improved properties. Another area of research is the study of its potential use in combination with other compounds for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.
Métodos De Síntesis
The synthesis of 4-Chloro-2-propylsulfanyl-6-(2-thienyl)pyrimidine-5-carbonitrile involves the reaction of 2-amino-4-chloro-6-(2-thienyl)pyrimidine-5-carbonitrile with propyl mercaptan in the presence of a base. The reaction takes place at a temperature of 80-100°C for 6-8 hours. The resulting compound is then purified and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
4-Chloro-2-propylsulfanyl-6-(2-thienyl)pyrimidine-5-carbonitrile has been studied extensively for its potential use in scientific research. It has been shown to have antitumor, anti-inflammatory, and antimicrobial properties. It has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Fórmula molecular |
C12H10ClN3S2 |
|---|---|
Peso molecular |
295.8 g/mol |
Nombre IUPAC |
4-chloro-2-propylsulfanyl-6-thiophen-2-ylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H10ClN3S2/c1-2-5-18-12-15-10(9-4-3-6-17-9)8(7-14)11(13)16-12/h3-4,6H,2,5H2,1H3 |
Clave InChI |
ZHFMKUAUODJJRC-UHFFFAOYSA-N |
SMILES |
CCCSC1=NC(=C(C(=N1)Cl)C#N)C2=CC=CS2 |
SMILES canónico |
CCCSC1=NC(=C(C(=N1)Cl)C#N)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine](/img/structure/B243147.png)
![3-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-4(3H)-quinazolinone](/img/structure/B243148.png)
![6-(4-chlorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243153.png)
![6-(4-methoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243156.png)
![6-(2,3-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243157.png)
![3-methylsulfonyl-1-phenyl-6-(4-propan-2-ylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243158.png)
![Ethyl 2-amino-9-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylate](/img/structure/B243163.png)
![Ethyl 2-(methylsulfanyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxylate](/img/structure/B243165.png)


![5-[4-(Dimethylamino)benzyl]-2-phenyl-4,6-pyrimidinediamine](/img/structure/B243183.png)

![2-(methylsulfanyl)-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B243187.png)
![5-[4-(Dimethylamino)benzyl]-2-(4-morpholinyl)-4,6-pyrimidinediamine](/img/structure/B243191.png)